![molecular formula C19H16N2O2S B2999141 2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-phenylethan-1-one CAS No. 872695-29-9](/img/structure/B2999141.png)
2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-phenylethan-1-one
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Overview
Description
2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-phenylethan-1-one is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine is a six-membered heterocyclic compound containing two adjacent nitrogen atoms. This compound is of significant interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-phenylethan-1-one typically involves multiple steps. One common method includes the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form 3-methoxyphenylhydrazine. This intermediate is then reacted with 2-chloro-1-phenylethan-1-one in the presence of a base to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-phenylethan-1-one is a pyridazine derivative with potential biological and pharmacological activities. It is a complex organic compound featuring a six-membered heterocyclic compound containing two adjacent nitrogen atoms.
Scientific Research Applications
This compound has applications in various scientific research fields:
- Chemistry It serves as a building block for synthesizing more complex molecules.
- Biology It is investigated for its potential as an antimicrobial and anti-inflammatory agent.
- Medicine It is explored for potential therapeutic effects in treating various diseases.
The compound's mechanism of action is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert biological effects. It may inhibit certain enzymes or modulate receptor activity, leading to observed pharmacological activities.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution The methoxy group can be substituted with other functional groups under appropriate conditions using reagents like sodium methoxide or potassium tert-butoxide.
Mechanism of Action
The exact mechanism of action of 2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-phenylethan-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: These compounds share a similar pyridazine core and exhibit diverse pharmacological activities.
Pyrazolylpyridazine derivatives: Known for their anti-inflammatory and antimicrobial properties.
Uniqueness
2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-phenylethan-1-one is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other pyridazine derivatives. Its methoxyphenyl and phenylethanone moieties may contribute to its unique pharmacological profile.
Biological Activity
2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-phenylethan-1-one is a pyridazine derivative that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that may contribute to its pharmacological properties, including antimicrobial and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by various studies and findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula C19H16N2O2S. The structure includes a pyridazine core, which is known for its diverse biological activities, and a methoxyphenyl group that may enhance its pharmacological profile.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating signaling pathways. This interaction may lead to its observed biological effects, including anti-inflammatory and antimicrobial activities.
Antimicrobial Activity
Research indicates that pyridazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The biological activity can be attributed to the ability of the compound to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in vitro. In one study, derivatives demonstrated the ability to inhibit interleukin-1 beta (IL-1β) production in stimulated cells, suggesting a mechanism for reducing inflammation through cytokine modulation .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various pyridazine derivatives, including those structurally related to our compound. The findings indicated moderate cytotoxicity against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The most promising compounds exhibited IC50 values below 10 μM, indicating potential effectiveness in cancer treatment .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | A549 | 1.06 ± 0.16 |
Compound B | MCF-7 | 1.23 ± 0.18 |
Compound C | HeLa | 2.73 ± 0.33 |
Study 2: Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the methoxy and phenyl groups can significantly influence the biological activity of pyridazine derivatives. For example, substituting different functional groups on the phenyl ring has been linked to enhanced anti-inflammatory properties .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with other pyridazine derivatives:
Compound Name | Structural Features | Biological Activity | Uniqueness |
---|---|---|---|
Compound D | Pyridazine core | Anticancer | Lacks sulfanyl group |
Compound E | Sulfamoyl group | Antimicrobial | Contains additional functional groups |
Target Compound | Pyridazine + Methoxy + Sulfanyl | Anti-inflammatory | Unique substitution pattern enhances activity |
Properties
IUPAC Name |
2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-23-16-9-5-8-15(12-16)17-10-11-19(21-20-17)24-13-18(22)14-6-3-2-4-7-14/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWUFQFUNPNZCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.